2-[(2-methoxyethoxy)acetyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine
Overview
Description
The compound is a derivative of pyrazine, which is a basic structure in organic chemistry. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with two nitrogen atoms substituted in a para relationship on a benzene ring . The methoxyethoxyacetyl group attached to it could potentially alter its properties and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazine derivatives are often synthesized through cyclization, ring annulation, cycloaddition, and direct C-H arylation . The methoxyethoxyacetyl group could potentially be added through a process like acylation .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazine structure, which is a six-membered aromatic ring with two nitrogen atoms . The methoxyethoxyacetyl group would be attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazine core and the methoxyethoxyacetyl group. Pyrazines can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethoxyacetyl group could potentially increase its solubility compared to a simple pyrazine .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methoxyethoxy)-1-(8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-14-3-4-15-5-6-16(10-12(15)9-14)13(17)11-19-8-7-18-2/h12H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFMKVSUKDINBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCN(CC2C1)C(=O)COCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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